molecular formula C28H34N6O5 B1193262 Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]- CAS No. 1176758-04-5

Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-

Cat. No. B1193262
CAS RN: 1176758-04-5
M. Wt: 534.61
InChI Key: SJZBPVOSFYUHFV-UHFFFAOYSA-N
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Description

Otaplimastat is a matrix metalloproteinase inhibitor.

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

Acetamide derivatives, such as N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, have been synthesized as novel peptidomimetic building blocks. These compounds, developed from N-(4-oxocyclohexyl)acetamide, serve as precursors for further chemical transformations, showcasing their utility in the synthesis of complex organic molecules (Marinko et al., 2000).

Neuroprotective Effects

SP-8203, a derivative of acetamide and quinazolinyl, derived from earthworm extracts, has been shown to block N-methyl-(D)-aspartate (NMDA) receptor-mediated excitotoxicity. This compound exhibits neuroprotective effects by preventing Ca²⁺ influx through NMDA receptors, thus reducing neuronal death in ischemic brain injury and improving cognitive impairment in rats (Noh et al., 2011).

Anticonvulsant Activity

Several studies have explored the anticonvulsant activities of acetamide derivatives. For instance, 2-(4-oxo-2-thioxo-1,4-dihydro-3(2 H )-quinazolinyl)-acetamides, synthesized by reacting appropriate amines with quinazolinylacetic acid, demonstrated moderate anticonvulsant effects in pentylenetetrazole-induced seizure models in mice. These studies offer insights into structure-activity relationships and potential therapeutic applications (Bunyatyan et al., 2020).

Potential Anticancer Agents

Novel acetamide derivatives, especially those incorporating quinazolinone structures, have been investigated for their anticancer properties. Synthesis of these compounds involves complex organic reactions, and their cytotoxic activities have been evaluated against various cancer cell lines. The results indicate their potential as leads for developing new anticancer drugs (Hassanzadeh et al., 2019).

properties

IUPAC Name

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBPVOSFYUHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-

CAS RN

1176758-04-5
Record name Otaplimastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SP-8203
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTAPLIMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-
Reactant of Route 3
Reactant of Route 3
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-
Reactant of Route 4
Reactant of Route 4
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-
Reactant of Route 5
Reactant of Route 5
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-
Reactant of Route 6
Reactant of Route 6
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-

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